molecular formula C26H20N2O2S2 B11952061 2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol CAS No. 3430-53-3

2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol

Cat. No.: B11952061
CAS No.: 3430-53-3
M. Wt: 456.6 g/mol
InChI Key: WORJHOARZNZREI-UHFFFAOYSA-N
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Description

2-[(E)-({4-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol is a complex organic compound known for its unique structure and properties. This compound belongs to the class of Schiff bases, which are characterized by the presence of an imine group (C=N) formed by the condensation of an amine and an aldehyde or ketone. The presence of multiple aromatic rings and functional groups in its structure makes it a versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-({4-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4,4’-diaminodiphenyl disulfide. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is stirred for several hours to ensure complete condensation, and the resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-({4-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced Schiff bases.

    Substitution: Halogenated, nitrated, and sulfonated aromatic compounds.

Mechanism of Action

The mechanism of action of 2-[(E)-({4-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-({4-[(4-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)dithio]phenyl}imino)methyl]phenol stands out due to its unique combination of multiple aromatic rings, imine groups, and disulfide linkages. These structural features contribute to its diverse reactivity and wide range of applications in various fields of research and industry.

Properties

CAS No.

3430-53-3

Molecular Formula

C26H20N2O2S2

Molecular Weight

456.6 g/mol

IUPAC Name

2-[[4-[[4-[(2-hydroxyphenyl)methylideneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol

InChI

InChI=1S/C26H20N2O2S2/c29-25-7-3-1-5-19(25)17-27-21-9-13-23(14-10-21)31-32-24-15-11-22(12-16-24)28-18-20-6-2-4-8-26(20)30/h1-18,29-30H

InChI Key

WORJHOARZNZREI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)SSC3=CC=C(C=C3)N=CC4=CC=CC=C4O)O

Origin of Product

United States

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